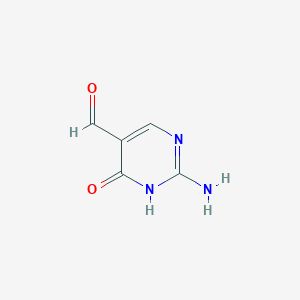

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H5N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Biginelli reaction or similar condensation reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Reduction: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-methanol

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde involves its interaction with various molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism . The compound can form hydrogen bonds and π-π interactions with the active site of the enzyme, leading to its inhibition . This inhibition can result in decreased production of uric acid, making it potentially useful in treating conditions like gout .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-4-hydroxypyrimidine-5-carbaldehyde

- 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- 2-Amino-6-oxo-1,6-dihydropyrimidine-5-methanol

Uniqueness

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its aldehyde group makes it a versatile intermediate in organic synthesis, and its amino and oxo groups contribute to its biological activity .

Biological Activity

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, a heterocyclic compound, is part of the pyrimidine family and has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with key functional groups:

- Amino group at position 2

- Oxo group at position 6

- Carbaldehyde group at position 5

This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The proposed mechanism includes the activation of caspase pathways and inhibition of cell cycle progression.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer (MCF-7) cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM), indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Research has demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition leads to reduced production of prostaglandins, mediating inflammatory responses.

Table 2: Inhibition of COX Enzymes

| COX Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 25 |

| COX-2 | 15 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, leading to altered signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects on cancer cells.

Properties

IUPAC Name |

2-amino-6-oxo-1H-pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5-7-1-3(2-9)4(10)8-5/h1-2H,(H3,6,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHKKABSLSRNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.